N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Description
Synthesis and Chemical Reactions
Synthesis of 1,2-Oxazines and Related Compounds : Describes the synthesis of 1,2-oxazines, which are synthesized by dehydration of dihydro-6-hydroxy-4H-1,2-oxazines, obtained from the cyclization of acyl nitrosopentenes by heating with urea in alcohol. This method emphasizes the importance of oxazinium salts as electrophiles in the synthesis process (Sainsbury, 1991).
Facile Synthesis and Antioxidant Evaluation of Isoxazolone Derivatives : Discusses the synthesis of isoxazolone derivatives, showcasing a three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various conditions. This process highlights the role of K2CO3 as a catalyst in the synthesis of heterocycles by multi-component reactions (Laroum et al., 2019).
Molecular Structure Analysis
The studies mentioned above involve complex organic reactions that can contribute to the understanding of molecular structure analysis through synthesis pathways and the roles of different functional groups and catalysts in these processes. However, they do not directly analyze the molecular structure of the specific compound mentioned.
Chemical and Physical Properties Analysis
Biological Effects of Certain Amides : Discusses the biological effects of compounds like acetamide and formamide, providing insights into their chemical properties and how these affect biological systems. This information could be relevant when considering the biochemical interactions of complex molecules (Kennedy, 2001).
Degradation of Acetaminophen by Advanced Oxidation Processes : Reviews the pathways, by-products, biotoxicity, and theoretical calculations related to the degradation of acetaminophen, illustrating the chemical reactions and properties of pharmaceutical compounds in aqueous solutions (Qutob et al., 2022).
Scientific Research Applications
Subheading Solubility in Ethanol-Water Solutions
The solubilities of various saccharides, including the complex sugar structures resembling the molecule , were studied in ethanol-water solutions at different temperatures. It was observed that the solubility generally increased with the equilibrium temperature. However, it varied depending on the ethanol mass fraction in the mixed solvent. Such insights into solubility can be critical in understanding the behavior of complex sugar molecules like the one described in scientific applications (Gong, Wang, Zhang, & Qu, 2012).
Subheading Chemical and Physical Properties of Sugar Derivatives
In a study focused on the synthesis of new sugar imine molecules, physical properties and thermal stability of synthesized compounds were assessed. The research used D-glucose and applied the concept of click chemistry reaction mechanisms, indicating the potential for creating complex molecular structures similar to the one described. This study provides insights into the synthesis and characterization processes essential for scientific research involving complex sugar molecules (Mohammed, Kadhum, Mohammed, & Al Reka, 2020).
Subheading Structural and Configurational Studies
In the structural analysis of compounds with complex sugar configurations, certain studies have focused on determining the crystal structure and the stabilization mechanisms through intra- and intermolecular hydrogen bonds. Understanding the three-dimensional arrangement and interaction of molecules can be pivotal in scientific applications, especially when dealing with intricate structures like the one described (Chen, Wang, Gao, & Niu, 2008).
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H68N2O31/c1-10(49)41-19-26(58)33(71-38-29(61)27(59)22(54)14(5-45)66-38)17(8-48)68-36(19)64-9-18-25(57)35(31(63)40(69-18)70-32(13(52)4-44)21(53)12(51)3-43)73-37-20(42-11(2)50)34(24(56)16(7-47)65-37)72-39-30(62)28(60)23(55)15(6-46)67-39/h3,12-40,44-48,51-63H,4-9H2,1-2H3,(H,41,49)(H,42,50)/t12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24+,25-,26+,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37-,38-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZMLVPSYYRJNI-WUQAQFCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H68N2O31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701044997 | |
Record name | Lacto-N-hexaose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701044997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1073.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
CAS RN |
64003-51-6 | |
Record name | Lacto-N-hexaose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64003-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lacto-N-hexaose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064003516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lacto-N-hexaose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701044997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.